Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
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Overview
Description
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound with the CAS Number: 176982-57-3. It has a molecular weight of 188.27 and its IUPAC name is tert-butyl (1S)-3-amino-1-methylpropylcarbamate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1
. This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate are not available, it’s known that tert-butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.27 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amine group during reactions, preventing unwanted side reactions.
Synthesis of Tetrasubstituted Pyrroles
This compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” can be used in palladium-catalyzed cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Organic Building Blocks
“Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate” serves as an organic building block . Organic building blocks are small molecules that are used in the synthesis of larger, more complex structures.
Solvent Solubility
The compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This property makes it useful in various chemical reactions where these solvents are used.
Safety and Hazards
The safety information for this compound includes pictograms GHS05 and GHS07. The signal word is “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
Carbamates, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, play a significant role in modern drug discovery and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . Therefore, the future directions of this compound could involve further exploration in the field of medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, also known as Boc-protected 1,4-diaminobutane, is a chemical compound used in organic synthesis
Mode of Action
The compound acts as a protecting group for amines in chemical reactions . It prevents unwanted reactions at the amine group during the synthesis of complex molecules. After the synthesis is complete, the Boc group can be removed to free the amine group for further reactions.
Biochemical Pathways
As a boc-protected amine, it plays a crucial role in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways depending on the final product of the synthesis .
Action Environment
The action of Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is influenced by various environmental factors in a laboratory setting, such as temperature, pH, and the presence of other reactants . These factors can affect the efficiency of the Boc protection and deprotection processes.
properties
IUPAC Name |
tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate |
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